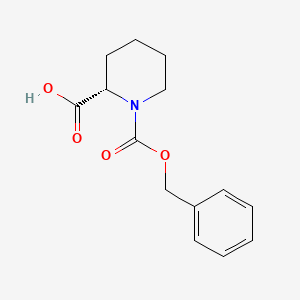

(S)-1-N-Cbz-Pipecolinic acid

描述

Contextualization within Stereochemistry and Chiral Synthesis

The field of chiral synthesis, which focuses on the preparation of enantiomerically pure compounds, is of paramount importance in medicinal chemistry, as the different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. (S)-1-N-Cbz-Pipecolinic acid serves as a chiral building block, meaning its inherent chirality can be transferred to the target molecule, guiding the formation of new stereocenters with a high degree of control. sci-hub.se The (S)-configuration of this compound corresponds to the naturally occurring stereochemistry found in many biologically active pipecolic acid derivatives, ensuring compatibility with biological systems.

The rigid, six-membered ring of the pipecolinic acid scaffold imparts conformational constraints that are highly desirable in drug design. beilstein-journals.org When incorporated into peptides, for instance, it can induce specific secondary structures, such as β-turns, and enhance stability against enzymatic degradation. beilstein-journals.orgresearchgate.netresearchgate.net This makes peptides containing pipecolic acid residues attractive candidates for therapeutic development.

Historical Development and Significance of N-Protected Amino Acids in Organic Chemistry

The ability to selectively protect and deprotect functional groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Before the advent of effective protecting groups, the synthesis of peptides was a formidable challenge due to the multiple reactive sites on amino acids. The introduction of the benzyloxycarbonyl (Cbz) group by Leonidas Zervas and Max Bergmann in the 1930s revolutionized the field, enabling the controlled, stepwise synthesis of oligopeptides for the first time. total-synthesis.com

The Cbz group, along with others like the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, allowed chemists to orchestrate complex synthetic sequences by ensuring that only the desired functional groups react. masterorganicchemistry.comnih.gov These N-protected amino acids became essential tools, not only in peptide synthesis but also in the broader context of organic chemistry for the construction of a wide array of nitrogen-containing compounds. wikipedia.orgwiley.com The development of solid-phase peptide synthesis (SPPS) by Merrifield in 1963, which heavily relied on N-protected amino acids, further automated and simplified the process of creating long peptide chains. nih.gov The Cbz group is particularly valued for its stability under both acidic and basic conditions and its facile removal via catalytic hydrogenation, a mild and selective method. total-synthesis.commasterorganicchemistry.com

Overview of Contemporary Research Trajectories for this compound

Current research involving this compound is diverse and expanding. It remains a crucial intermediate in the synthesis of a variety of biologically active molecules. Researchers are continuously developing new synthetic methodologies that leverage the unique properties of this compound.

Recent advancements include its use in multicomponent reactions, such as the Ugi three-component reaction, to produce complex pipecolic amides with high diastereoselectivity. Furthermore, it serves as a key starting material for the synthesis of conformationally constrained analogues of other amino acids, which are valuable tools for studying protein structure and function. beilstein-journals.orgmdpi.com The compound is also instrumental in the total synthesis of complex natural products and medicinally relevant compounds, including enzyme inhibitors and anticoagulant agents. sci-hub.se The ongoing exploration of pipecolic acid derivatives in various fields, from medicinal chemistry to agrochemicals, ensures that this compound will continue to be a subject of significant research interest. researchgate.netresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Structure

3D Structure

属性

IUPAC Name |

(2S)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAIHAKADPJIGN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350883 | |

| Record name | (S)-1-N-Cbz-Pipecolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28697-11-2 | |

| Record name | (S)-1-N-Cbz-Pipecolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-(Cbz)-2-piperidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 1 N Cbz Pipecolinic Acid

Stereoselective Synthesis of the Pipecolinic Acid Core

The construction of the piperidine (B6355638) ring, the core of pipecolinic acid, with precise control over its stereochemistry is a fundamental challenge. Various strategies have been devised to achieve high stereoselectivity.

One prominent approach is the use of chiral pool synthesis , which starts from readily available enantiopure starting materials like amino acids or carbohydrates. thieme-connect.comsci-hub.se L-lysine, for instance, can be converted into optically active 2-substituted piperidines, including pipecolic acid. ekb.eg Another common starting material is L-aspartic acid, which can be used to synthesize cis-4-substituted and 4,5-disubstituted pipecolic acids. researchgate.net Carbohydrates like D-glucose have also been employed as chiral templates for the synthesis of hydroxylated pipecolic acid derivatives. sci-hub.semdpi.com

Diastereoselective reactions are also crucial in establishing the desired stereochemistry. For example, the diastereoselective synthesis of (2S,5R)-5-hydroxypipecolic acid and its derivatives has been achieved through a highly diastereoselective epoxidation of a cyclic enamide intermediate. nih.gov Another method involves an intramolecular Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters, which can generate two or three new stereogenic centers with high diastereoselectivity. nih.govrsc.org Furthermore, aza-Prins cyclization has been utilized for the highly diastereoselective construction of the piperidine core in the synthesis of various piperidine alkaloids and substituted pipecolic acids. researchgate.net

Enantioselective Routes to (S)-1-N-Cbz-Pipecolinic Acid Precursors

Achieving the desired (S)-enantiomer of pipecolinic acid requires enantioselective synthetic methods. These routes often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions.

Asymmetric hydrogenation is a powerful tool for establishing the stereocenter at the C2 position. For instance, the hydrogenation of a dihydropiperidine precursor using a rhodium catalyst with a chiral ferrocenyl phosphine (B1218219) ligand can yield the desired trans-hydrogenated product with high diastereomeric excess. sci-hub.se

Organocatalysis has emerged as a valuable strategy. L-proline, for example, can catalyze the asymmetric α-amination of aldehydes, a key step in the synthesis of (R)-pipecolic acid, which can be adapted for the (S)-enantiomer. ekb.eg

Auxiliary-based approaches utilize a chiral auxiliary to direct the stereochemical course of a reaction. While many examples exist for the synthesis of various pipecolic acid derivatives, the general principle involves attaching a chiral molecule to the substrate, performing a diastereoselective reaction, and then removing the auxiliary. thieme-connect.comthieme-connect.com

A notable enantioselective synthesis of (S)-Boc-baikiain, a precursor to (S)-pipecolic acid, involves the regio- and stereoselective ring-opening of an unsaturated epoxy alcohol, followed by ring-closing metathesis and oxidation. irbbarcelona.org This method can produce the final product with very high enantiomeric purity (99% ee). irbbarcelona.org

Optimization of Cbz Protection Strategies for Pipecolinic Acid Derivatives

The introduction of the benzyloxycarbonyl (Cbz) protecting group onto the nitrogen atom of the pipecolinic acid core is a critical step in the synthesis of the target compound. Optimization of this protection step is essential for achieving high yields and purity.

The Cbz group is typically introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comhighfine.com Schotten-Baumann conditions, which employ an aqueous base like sodium carbonate, are commonly used. total-synthesis.com Alternatively, organic bases such as triethylamine (B128534) or pyridine (B92270) can be employed in aprotic solvents like dichloromethane. highfine.com The reaction proceeds through the nucleophilic attack of the amine on the Cbz-Cl, liberating HCl, which is neutralized by the base. total-synthesis.com

For substrates with multiple functional groups, chemoselectivity becomes important. It has been shown that even in the presence of multiple hydroxyl groups, such as in glucosamine, selective N-protection can be achieved. organic-chemistry.org The reactivity of the protecting agent can be modulated; for instance, Cbz-OSu (N-(benzyloxycarbonyloxy)succinimide) is less reactive than Cbz-Cl. highfine.com

Deprotection of the Cbz group is most commonly achieved by catalytic hydrogenolysis, which cleaves the benzyl group to release the free amine and toluene. total-synthesis.commasterorganicchemistry.com This method is advantageous as it is orthogonal to many other protecting groups that are stable to reductive conditions. total-synthesis.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This has led to the exploration of "green chemistry" approaches for the synthesis of this compound and its precursors.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. rsc.org For the synthesis of L-pipecolic acid, two ex vivo strategies have been developed using purified and immobilized enzymes. rsc.orgunibe.ch One system combines a transaminase for lysine (B10760008) ε-deamination with a pyrroline-5-carboxylate reductase. A more efficient, redox-neutral system couples the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase, achieving over 99% conversion in a continuous flow packed-bed reactor. rsc.orgunibe.ch Another biocatalytic approach involves the kinetic resolution of racemic N-protected 2-(hydroxymethyl)piperidine derivatives using acylase I from Aspergillus species to afford the chiral (S)-enantiomers. researchgate.net

The use of water as a solvent is another key principle of green chemistry. A simple and efficient method for the Cbz protection of amines has been developed using Cbz-Cl in water at room temperature, offering high chemoselectivity and impressive yields without the need for organic solvents. ijacskros.com

Furthermore, continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. A continuous flow platform has been developed for the synthesis of mepivacaine, a derivative of pipecolic acid, which involves a reductive amination step and an amide coupling, showcasing a safer and more sustainable alternative to batch processes. unibe.ch

Novel Catalytic Methods for this compound Production

The development of novel catalytic systems continues to drive innovation in the synthesis of this compound. These methods often offer improved efficiency, selectivity, and substrate scope.

Ruthenium-catalyzed reactions have shown significant promise. For instance, a ruthenium-catalyzed allylic alkylation of chelated amino acid ester enolates with cis-butene diol substrates provides access to functionalized amino acids that are precursors to pipecolinic acid derivatives. thieme-connect.comresearchgate.net Ruthenium catalysts have also been employed in ring-closing metathesis (RCM) reactions to form the piperidine ring. sci-hub.seresearchgate.net

Enzyme catalysis , as mentioned in the green chemistry section, represents a powerful novel catalytic approach. An enzymatic system for the synthesis of L-pipecolic acid from L-lysine using L-lysine α-oxidase and a 1-piperideine-2-carboxylate (B1234270) reductase has been described, producing 27 g/L of L-pipecolic acid with 99.7% enantiomeric excess. tandfonline.com Multistep chemoenzymatic syntheses combining aldolases have also been developed to produce stereodiverse polyhydroxypipecolic acid analogues. wiley.com

Photocatalysis offers another innovative avenue. Titania particles encapsulated in hollow silica (B1680970) shells have been used as an efficient photocatalyst for the stereoselective synthesis of L-pipecolic acid from L-lysine in an aqueous suspension. oup.com

Solid-Phase Synthesis Techniques for N-Protected Pipecolinic Acid Systems

Solid-phase synthesis (SPS) has revolutionized the preparation of peptides and other complex molecules by simplifying purification and allowing for automation. These techniques are also applicable to the synthesis of N-protected pipecolinic acid systems and their derivatives.

In SPS, the growing molecule is attached to a solid support, or resin, via a linker. osti.gov For the synthesis of cyclic peptides, which often incorporate pipecolic acid, the peptide can be assembled on the resin and then cyclized while still attached to the support. google.com

A key consideration in SPS is the choice of the linker , which connects the initial building block to the resin. The linker must be stable to the reaction conditions used for chain elongation but cleavable under specific conditions to release the final product. The Backbone Amide Linker (BAL) strategy offers flexibility by anchoring the growing peptide through a backbone nitrogen, allowing for the synthesis of C-terminally modified and cyclic peptides. acs.org Aryl hydrazide linkers are also useful as they are stable during both Boc- and Fmoc-based SPS and can be cleaved under mild oxidative conditions. osti.gov "Safety-catch" linkers provide an additional layer of control, as they are stable during synthesis and are selectively activated at the end to allow for cleavage. google.commdpi.com

The efficiency of SPS can be affected by factors such as the difficulty in acylating the secondary amine of the pipecolic acid residue and the potential for side reactions like diketopiperazine formation. acs.org Modified protocols have been developed to overcome these challenges. acs.org

Applications of S 1 N Cbz Pipecolinic Acid in Asymmetric Synthesis

Role as a Chiral Auxiliary in Stereocontrolled Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is typically removed and can often be recovered for reuse. wikipedia.orgnumberanalytics.com (S)-1-N-Cbz-Pipecolinic acid and its derivatives can function as effective chiral auxiliaries, leveraging the fixed stereocenter at the C2 position of the piperidine (B6355638) ring to influence the formation of new stereocenters.

The fundamental principle behind using a chiral auxiliary is to create a diastereomeric intermediate that allows for facial differentiation of a prochiral center. The steric and electronic properties of the auxiliary create a biased environment, favoring the approach of a reagent from one direction over the other. This strategy is a cornerstone of asymmetric synthesis, enabling the production of single enantiomers of chiral molecules, which is crucial in pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com

For instance, in asymmetric alkylation reactions, attaching this compound to a prochiral enolate can effectively shield one face of the molecule, leading to the preferential formation of one diastereomer upon reaction with an electrophile. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. numberanalytics.com The rigid piperidine ring of the pipecolic acid moiety provides a well-defined and predictable steric environment, enhancing the level of stereocontrol.

Utilization in Asymmetric Catalysis and Ligand Design

The principles of chirality inherent in this compound also extend to its use in the design of chiral ligands for asymmetric catalysis. sioc-journal.cn Chiral ligands coordinate to a metal center, creating a chiral catalyst that can induce enantioselectivity in a variety of transformations.

Derivatives of this compound can be modified to incorporate coordinating atoms, such as phosphorus or nitrogen, enabling them to act as ligands in transition metal-catalyzed reactions. The rigid piperidine scaffold helps to create a well-defined chiral pocket around the metal center, which is essential for effective stereochemical communication during the catalytic cycle.

A notable example is the use of pipecolic acid itself as an organocatalyst in direct asymmetric Mannich reactions. acs.org While not involving the Cbz-protected form directly in the catalytic step, this highlights the potential of the pipecolic acid scaffold in asymmetric catalysis. acs.org In such reactions, the secondary amine of pipecolic acid reacts with a carbonyl compound to form a chiral enamine, which then reacts enantioselectively with an imine. acs.org The stereochemical outcome is dictated by the absolute configuration of the pipecolic acid catalyst. acs.org

Stereocontrolled Synthesis of Complex Natural Products Utilizing this compound

The synthesis of complex natural products often presents a significant challenge due to the presence of multiple stereocenters. This compound serves as a valuable chiral building block in the synthesis of such molecules, where the piperidine ring is incorporated as a core structural element. sci-hub.se Many biologically active natural products, including immunosuppressants like rapamycin (B549165) and FK506, contain the pipecolic acid motif. irbbarcelona.orgchimia.ch

The Cbz protecting group is crucial in these syntheses as it allows for the selective manipulation of the amino group while the carboxylic acid can participate in peptide bond formation or other transformations. This protecting group is stable under various reaction conditions but can be readily removed by hydrogenolysis, a mild method that is compatible with many other functional groups. rsc.org

For example, in the total synthesis of a natural product containing a pipecolic acid residue, this compound can be coupled with other amino acids or building blocks. The inherent chirality of the pipecolic acid unit is transferred to the final product, ensuring the correct absolute stereochemistry.

Enantioselective Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. kit.edue-bookshelf.de this compound is an excellent starting material for the enantioselective synthesis of various piperidine-based and other nitrogen-containing heterocyclic systems. acs.org

The piperidine ring of this compound can be further functionalized or used as a scaffold to construct more complex heterocyclic architectures. For instance, the carboxylic acid and the protected amine can serve as handles for annulation reactions, leading to the formation of fused or spirocyclic systems. The stereochemistry at the C2 position of the pipecolic acid starting material dictates the stereochemical outcome of these cyclization reactions.

Recent advancements have demonstrated the use of pipecolic acid derivatives in multicomponent reactions, such as the Ugi reaction, to produce highly substituted and stereochemically complex piperidine amides with high diastereoselectivity. These methods provide efficient access to libraries of novel heterocyclic compounds for biological screening.

Application in Enantiomerically Pure Intermediate Synthesis

This compound is widely employed as a starting material for the synthesis of a variety of enantiomerically pure intermediates that are subsequently used in the construction of more complex target molecules. irbbarcelona.org These intermediates often contain the intact piperidine ring with defined stereochemistry, which is a valuable feature for drug discovery and development.

The synthesis of substituted pipecolic acid derivatives is an active area of research, as these compounds can serve as conformationally restricted analogs of other amino acids or as key fragments for the synthesis of alkaloids and other bioactive compounds. sci-hub.seacs.org For instance, enantiomerically pure 4-hydroxypiperidines, which can be derived from pipecolic acid, are important precursors for various natural products. beilstein-journals.org

The conversion of this compound into these intermediates often involves standard organic transformations such as reduction of the carboxylic acid, alkylation at the nitrogen atom (after deprotection), or modification of the piperidine ring itself. The Cbz group plays a vital role in protecting the nitrogen during these transformations, ensuring that the desired reactivity occurs at other positions of the molecule.

Exploration of S 1 N Cbz Pipecolinic Acid As a Chiral Building Block

Incorporation into Peptidomimetic Scaffolds and Analogs

The rigid six-membered ring of (S)-1-N-Cbz-pipecolinic acid is a key structural feature utilized in the design of peptidomimetics. By replacing proteinogenic amino acids like proline with a pipecolic acid residue, chemists can introduce significant conformational constraints into a peptide backbone. sci-hub.se This rigidity helps to lock the peptide into a specific bioactive conformation, which can lead to enhanced binding affinity for biological targets and improved stability against enzymatic degradation by proteases. sci-hub.seugr.es

The synthesis of peptidomimetics often involves standard peptide coupling reactions where this compound can be readily employed. Its carboxyl group can be activated and coupled with the N-terminus of a peptide chain, and after the coupling, the Cbz group can be removed via hydrogenation to reveal the secondary amine for further elongation. This straightforward reactivity, combined with its structural impact, has made it a component in the synthesis of analogs of pharmacologically active natural products. sci-hub.se For instance, derivatives of L-pipecolic acid are found in a variety of natural compounds with significant biological activities, including immunosuppressive agents and antitumor antibiotics. sci-hub.se The use of this compound allows for the systematic synthesis of analogs of these complex molecules, enabling structure-activity relationship (SAR) studies.

| Compound | Class | Noted Biological Activity | Reference |

|---|---|---|---|

| Rapamycin (B549165) | Macrolide | Immunosuppressant | sci-hub.se |

| FK506 (Tacrolimus) | Macrolide | Immunosuppressant | sci-hub.se |

| Sandramycin | Cyclic Depsipeptide | Antitumor Antibiotic | sci-hub.se |

| Ropivacaine | Anesthetic | Local Anesthetic | sci-hub.senih.gov |

Construction of Chiral Ligands for Transition Metal Catalysis

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands coordinate to a transition metal center, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction, leading to the formation of one enantiomer of the product over the other. oup.comresearchgate.net

A notable example is the preparation of chiral N,N´-dioxide ligands developed by Feng and coworkers. oup.comresearchgate.net These privileged ligands, which have demonstrated high efficiency in a wide range of asymmetric catalytic reactions, can be synthesized in a few steps from readily available cyclic chiral amino acids, including L-pipecolic acid. oup.comresearchgate.net The process typically involves modification of the carboxyl group and subsequent transformations to build the N,N´-dioxide framework. The resulting ligands, when complexed with metal ions such as Scandium(III), have been successfully applied in reactions like the enantioselective α-arylation of carbonyl compounds. oup.com

Another study in Lewis acid-catalyzed asymmetric reactions utilized an S-pipecolic acid-derived N,N'-dioxide ligand, specifically designated L3-PitBu, in tandem isomerization/Michael addition reactions, achieving good yields and high enantioselectivities. nih.gov The success of these ligands stems from the rigid and stereochemically defined piperidine (B6355638) backbone, which effectively translates its chirality to the catalytic center, influencing the approach of substrates and controlling the stereoselectivity of the transformation. oup.comnih.gov

Development of Stereodefined Pharmacophores for Medicinal Chemistry

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This compound serves as a precursor to stereodefined pharmacophores due to its rigid piperidine ring and fixed (S)-stereocenter. This constrained structure reduces the conformational flexibility of a drug candidate, which can lead to higher binding affinity and selectivity for its target protein. sci-hub.se

The compound is a key intermediate in the synthesis of numerous alkaloids and other medicinal compounds. sci-hub.senih.gov For example, it is used in the synthesis of the local anesthetic (S)-ropivacaine. nih.gov The synthesis of such molecules often relies on the catalytic dynamic resolution of N-Boc-2-lithiopiperidine followed by carboxylation to yield N-protected pipecolic acid, which can then be elaborated into the final active pharmaceutical ingredient. nih.govnih.gov The stereochemical purity of the starting pipecolic acid derivative is paramount, as different enantiomers of a drug can have vastly different biological effects. The use of enantiomerically pure this compound ensures that the resulting pharmacophore has the correct spatial orientation for interaction with its biological target.

Application in Multicomponent Reactions for Stereocomplexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all components, are powerful tools for generating molecular complexity efficiently. nih.govbeilstein-journals.orgrsc.org this compound and its derivatives can be employed as chiral components in these reactions to introduce stereochemical control.

One study demonstrated a multicomponent approach to novel pipecolic acid derivatives starting from cyclic imines, which, when chiral, yielded products with notable diastereoselectivity. rsc.org While this example builds the pipecolic ring itself, existing chiral pipecolic acid derivatives can also be used as inputs. For instance, in a review of the Passerini three-component reaction, the use of Cbz-D-pipecolic acid (the (R)-enantiomer) was noted as the carboxylic acid component in the synthesis of a key intermediate for the complex natural product tubulysin. researchgate.net The Passerini reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxyamide. nih.govrsc.org

Similarly, the Ugi four-component reaction, which combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, is extensively used to create peptide-like structures. beilstein-journals.orgbeilstein-journals.org Using N-protected amino acids like this compound as the carboxylic acid input allows for the direct incorporation of this constrained, chiral scaffold into diverse, peptide-like molecules in a single, highly convergent step. beilstein-journals.org The resulting linear products can then undergo subsequent cyclization reactions to generate complex cyclic peptidomimetics. beilstein-journals.org

| Reaction Name | Components | Product Class | Reference |

|---|---|---|---|

| Passerini Reaction | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxyamide | nih.govrsc.org |

| Ugi Reaction | Carboxylic Acid, Amine, Carbonyl, Isocyanide | α-Acylamino Amide | beilstein-journals.orgbeilstein-journals.org |

Integration into Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The self-assembly of small molecules into larger, ordered architectures is a cornerstone of this field, leading to the development of functional materials like hydrogels. mdpi.comkpu.ac.jp

While direct studies on the self-assembly of this compound are not prominent, the behavior of structurally similar Cbz-protected amino acids provides strong evidence for its potential in this area. For example, Cbz-protected phenylalanine (Cbz-Phe) has been shown to be an effective hydrogelator. mdpi.com The self-assembly process is driven by a combination of intermolecular forces: hydrogen bonding between the carboxylic acid groups, and π-π stacking interactions between the aromatic rings of the Cbz group. mdpi.com

Given that this compound shares the key Cbz-amino acid motif—a carboxylic acid for hydrogen bonding and a benzyl (B1604629) group for π-π stacking—it possesses the necessary functionalities to engage in similar self-assembly processes. The rigid piperidine ring would further influence the packing and morphology of the resulting supramolecular structures. The chemical modification of amino acids by conjugating aromatic segments like the Cbz group is a known strategy to promote intermolecular interactions and drive the formation of supramolecular nanostructures and soft materials. mdpi.com Therefore, this compound represents a promising, though less explored, building block for the rational design of novel, chirally-defined supramolecular architectures.

Research on Derivatives and Analogs of S 1 N Cbz Pipecolinic Acid

Synthesis of Novel Esters and Amides of (S)-1-N-Cbz-Pipecolinic Acid

The carboxylic acid functionality of this compound is a prime site for modification, leading to the synthesis of various esters and amides. These derivatives are often created to enhance properties such as lipophilicity, cell permeability, or to act as prodrugs.

Standard coupling reactions are employed to form amide bonds. For instance, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the reaction between the carboxylic acid and a primary or secondary amine to yield the corresponding amide. Similarly, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. A notable example is the synthesis of methyl N-Cbz-piperidine-2-carboxylate, which exhibits increased lipophilicity compared to the parent acid and is utilized in ester coupling reactions.

Enzymatic approaches have also been explored for the synthesis of amides. Lipase-catalyzed hydrolysis of (R,S)-N-Cbz-pipecolic 1,2,4-triazolide (B493401) has been investigated as a method for kinetic resolution, demonstrating the utility of biocatalysis in preparing enantiomerically pure pipecolinic acid derivatives. researchgate.netresearchgate.netresearchgate.net

Table 1: Examples of Synthesized Esters and Amides of this compound

| Derivative Name | Class | Synthetic Method | Key Feature |

|---|---|---|---|

| Methyl N-Cbz-piperidine-2-carboxylate | Ester | Esterification | Increased lipophilicity |

| (S)-N-Cbz-Pipecolic amides | Amide | Ugi-type three-component reactions | High diastereoselectivity |

| (R,S)-N-Cbz-pipecolic 1,2,4-triazolide | Amide | Chemical synthesis for enzymatic resolution | Substrate for lipase-catalyzed kinetic resolution researchgate.netresearchgate.netresearchgate.net |

Exploration of N-Substituted and Ring-Substituted Pipecolinic Acid Derivatives

Beyond simple ester and amide formation, research has focused on modifying the piperidine (B6355638) ring and the N-substituent to explore a wider chemical space.

N-Substituted Derivatives: While the Cbz group is a common protecting group, its removal via hydrogenolysis allows for the introduction of a diverse range of substituents at the nitrogen atom. This is a key step in the synthesis of many biologically active compounds where the piperidine nitrogen is part of a larger pharmacophore. For example, N-alkylation can be performed after deprotection to introduce various alkyl or aryl groups. researchgate.net

Ring-Substituted Derivatives: Introducing substituents onto the piperidine ring itself significantly expands the structural diversity of pipecolinic acid analogs. Hydroxylated derivatives, such as (2S,5R)-5-hydroxypipecolic acid, have been synthesized using strategies involving the cyclization of acyclic precursors derived from amino acids. sci-hub.se N-acyliminium ion chemistry has proven to be a powerful tool for introducing substituents at the C-6 position of the piperidine ring with high diastereoselectivity. sci-hub.se This method involves the formation of an N-acyliminium ion from a suitable precursor, which then reacts with various nucleophiles to yield 2,6-disubstituted pipecolic acid derivatives. sci-hub.se

Table 2: Examples of N-Substituted and Ring-Substituted Pipecolinic Acid Derivatives

| Derivative Class | Synthetic Strategy | Example Compound |

|---|---|---|

| N-Alkylated | Deprotection followed by alkylation | N-Alkyl-(S)-pipecolic acids researchgate.net |

| Ring-Hydroxylated | Cyclization of amino acid-derived precursors | (2S,5R)-5-hydroxypipecolic acid sci-hub.se |

| C-6 Substituted | N-acyliminium ion chemistry | 2,6-cis-substituted pipecolic acid derivatives sci-hub.se |

Structural Modifications and Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the design of more potent and selective drug candidates. For derivatives of this compound, SAR studies involve systematically modifying the structure and evaluating the impact on biological activity.

The piperidine ring's conformation is a key determinant of biological activity. The introduction of substituents can influence this conformation and, consequently, how the molecule interacts with its biological target. For example, in the development of inhibitors for Mycobacterium tuberculosis IMPDH, analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) were synthesized and evaluated. nih.gov These studies revealed the critical role of the piperazine (B1678402) (a related six-membered nitrogen heterocycle) and isoquinoline (B145761) rings for potent inhibition. nih.gov

Computational modeling is often used in conjunction with experimental synthesis to predict how structural changes will affect binding to a target protein. uni-regensburg.de By understanding the SAR, chemists can make rational design choices to optimize the properties of lead compounds.

Development of Fluorinated and Radiolabeled Analogs for Biological Probes

Fluorine atoms are often incorporated into drug candidates to improve metabolic stability, binding affinity, and lipophilicity. The synthesis of fluorinated pipecolic acid analogs has been an area of active research.

One approach involves the electrophilic fluorination of a pipecolate-based enecarbamate using reagents like Selectfluor®. researchgate.net This method has been used to synthesize methyl cis- and trans-5-fluoropipecolate. researchgate.net Another strategy is the synthesis of α-trifluoromethyl (Tfm) pipecolic acid, which can be achieved via a Claisen condensation followed by a series of transformations including cyclization and a Strecker-type reaction. academie-sciences.fr The conformational properties of these fluorinated analogs are of significant interest, as the fluorine atom can exert stereoelectronic effects that influence the ring conformation. researchgate.net

Radiolabeled analogs are indispensable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates and for in vivo imaging techniques like positron emission tomography (PET). While specific examples of radiolabeled this compound were not found in the provided search results, the general principles of radiosynthesis would apply. This typically involves incorporating a radionuclide, such as carbon-11, fluorine-18, or tritium, into the molecule in the final steps of the synthesis.

Table 3: Examples of Fluorinated Pipecolic Acid Analogs

| Derivative Name | Synthetic Method | Key Feature |

|---|---|---|

| Methyl cis- and trans-5-fluoropipecolate | Electrophilic fluorination of an enecarbamate researchgate.net | Introduction of a single fluorine atom to the ring researchgate.net |

| α-Trifluoromethyl-pipecolic acid | Claisen condensation, cyclization, and Strecker-type reaction academie-sciences.fr | Incorporation of a trifluoromethyl group at the α-position academie-sciences.fr |

Design and Synthesis of Conformationally Restricted Analogs

Constraining the conformation of flexible molecules is a widely used strategy in drug design to increase potency and selectivity. For pipecolic acid, this often involves creating bicyclic or polycyclic structures that lock the piperidine ring into a specific chair or boat-like conformation.

One approach to creating conformationally restricted analogs is through the synthesis of bridged pipecolic acid derivatives. For example, practical syntheses of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid (2,4-methanopipecolic acid) and 2-azabicyclo[2.2.2]octane-1-carboxylic acid (2,5-ethanopipecolic acid) have been reported. nih.gov A key step in these syntheses is a tandem Strecker reaction and intramolecular nucleophilic cyclization. nih.gov

Another strategy involves the use of ring-closing metathesis (RCM) to form the piperidine ring from a suitably functionalized acyclic precursor. This powerful reaction has enabled the synthesis of a variety of functionalized pipecolic acid derivatives. Furthermore, analogs where the piperidine ring is fused to another ring system, such as 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, are considered conformationally constrained analogs of pipecolic acid. mdpi.com

Table 4: Examples of Conformationally Restricted Pipecolic Acid Analogs

| Analog Name | Structural Feature | Synthetic Approach |

|---|---|---|

| 2,4-Methanopipecolic acid | Bicyclic bridged structure | Tandem Strecker reaction and intramolecular cyclization nih.gov |

| 2,5-Ethanopipecolic acid | Bicyclic bridged structure | Tandem Strecker reaction and intramolecular cyclization nih.gov |

| 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | Fused ring system | Various multi-step syntheses mdpi.com |

| 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | Fused ring system | Various multi-step syntheses mdpi.com |

Biological and Medicinal Chemistry Research Involving S 1 N Cbz Pipecolinic Acid

Interaction with Biological Targets and Receptors

While (S)-1-N-Cbz-Pipecolinic acid itself is primarily an intermediate, its derivatives have been synthesized to interact with a range of biological targets. The incorporation of the pipecolic acid scaffold is a strategic approach to enhance binding affinity and selectivity for specific receptors by introducing conformational rigidity. researchgate.net

Derivatives of pipecolic acid have been investigated for their potential in neuropharmacology, where they have been shown to improve the receptor binding affinity of neurological drugs. For example, aza-pipecolic acid derivatives have been synthesized and evaluated for their binding affinity to the Cluster of Differentiation 36 (CD36) receptor, a target relevant to various pathological conditions. In a study of Growth Hormone Releasing Peptide-6 (GHRP-6) analogues, systematic replacement of amino acids with aza-pipecolate structures was performed. While many substitutions altered binding, some analogues retained significant affinity for the CD36 receptor, demonstrating that the pipecolic scaffold can be successfully integrated into receptor-targeting ligands. nih.gov For instance, azacyclopeptide GHRP-6 analogues exhibited high CD36 binding affinities, with IC50 values in the sub-micromolar range. nih.gov

The constrained nature of the pipecolic ring is crucial in orienting the functional groups of the derivative to fit precisely into the binding pocket of a target receptor, thereby enhancing potency and selectivity.

Table 1: Binding Affinities of Aza-GHRP-6 Analogue Derivatives at the CD36 Receptor This table is representative of research on pipecolic acid derivatives and their receptor interactions.

| Compound | Description | CD36 Binding Affinity (IC50, µM) |

|---|---|---|

| Azacyclopeptide 57c | GHRP-6 analogue | 0.08 |

| Azacyclopeptide 56 | GHRP-6 analogue | 0.24 |

| Azacyclopeptide 57d | GHRP-6 analogue | 0.49 |

| Azacyclopeptide 57b | GHRP-6 analogue | 1.03 |

Enzyme Inhibition Studies and Mechanistic Insights

A significant area of research for this compound is its use as a scaffold for enzyme inhibitors. Current time information in Bangalore, IN.nih.gov The rigid piperidine (B6355638) ring helps to position key functional groups, such as hydroxamates or sulfonamides, into the active site of an enzyme to achieve potent and selective inhibition.

A notable example is the development of inhibitors for Tumor Necrosis Factor-alpha Converting Enzyme (TACE), a metalloprotease involved in inflammatory processes. researchgate.netnih.gov A series of novel, selective TACE inhibitors were developed using 4-hydroxy and 5-hydroxy pipecolate hydroxamic acid scaffolds. nih.gov The synthesis of these complex inhibitors often begins with protected pipecolic acid derivatives. researchgate.netgoogle.com In these studies, the potency and selectivity of TACE inhibition were found to be highly dependent on the substituents attached to the pipecolate core, which interact with specific pockets (like the S1' site) of the enzyme. nih.gov For instance, derivatives featuring substituted 4-benzyloxybenzenesulfonamides demonstrated excellent TACE potency with over 100-fold selectivity against matrix metalloprotease-1 (MMP-1). nih.gov

The general mechanism involves the pipecolic acid framework acting as a rigid scaffold that presents a metal-chelating group (like a hydroxamic acid) to the catalytic zinc ion in the enzyme's active site, while other substituents on the ring engage in specific interactions with enzyme subsites to enhance binding and selectivity.

Table 2: Activity of Pipecolic Acid-Based TACE Inhibitors Data derived from studies on selective TACE inhibitors based on pipecolate scaffolds. nih.gov

| Scaffold Type | Key Substituent | TACE Inhibition (IC50) | Selectivity over MMP-1 |

|---|---|---|---|

| Pipecolate Hydroxamic Acid | 4-Benzyloxybenzenesulfonamide | Nanomolar range | >100-fold |

| Pipecolate Hydroxamic Acid | Alkyl-substituted Benzyl (B1604629) Ether | Potent inhibition of TNF-α release | High |

Role in Drug Discovery and Development Initiatives as a Scaffold

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.net this compound is considered a building block for such scaffolds due to the conformational constraint imposed by its six-membered ring. researchgate.net This rigidity reduces the entropic penalty upon binding to a target and allows for the precise spatial arrangement of pharmacophoric groups.

In drug discovery, this compound is used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties like enhanced stability and bioavailability. researchgate.netbeilstein-journals.org The pipecolic acid nucleus is a central structural component in many biologically active agents. researchgate.net Its incorporation into peptide chains can induce specific secondary structures, such as β-turns, which are often involved in molecular recognition events. beilstein-journals.org

The synthetic versatility of this compound allows for its elaboration into complex molecular architectures. For example, it can undergo coupling reactions to attach various side chains that enhance biological activity. This modularity makes it a valuable starting point for creating libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds. researchgate.net

Bioavailability and Metabolic Fate Studies of Derivatives

The bioavailability and metabolic fate of drug candidates are critical properties that determine their clinical success. While specific data for derivatives of this compound are not extensively published, general principles for related compounds offer insights. The inclusion of scaffolds like pipecolic acid is often a strategy to improve metabolic stability and bioavailability compared to more flexible linear peptides. researchgate.net

The Cbz (benzyloxycarbonyl) protecting group itself is typically removed during the final stages of synthesis, often via hydrogenolysis, so it is not present in the final drug molecule. organic-chemistry.org However, the metabolic stability of the resulting pipecolic acid-containing drug is a key consideration. The piperidine ring is generally more resistant to proteolytic cleavage than a linear amino acid chain.

Studies on proline-based arginase inhibitors, which share structural similarities, have shown that modifications to the cyclic amino acid core can significantly impact oral bioavailability. acs.org For instance, the addition of a tert-butyl glycine (B1666218) analogue to a proline scaffold resulted in a compound with an optimal balance of potency, metabolic stability, and bioavailability. acs.org Similarly, research on baicalein (B1667712) amino acid derivatives indicated that Cbz-protected compounds showed different neuroprotective activity profiles compared to their Boc-protected counterparts, suggesting the nature of the scaffold and its substituents influences biological action, which is intrinsically linked to its pharmacokinetic properties. nih.gov The metabolic fate of pipecolic acid itself is linked to lysine (B10760008) degradation pathways and is known to be metabolized by enzymes like delta1-piperideine-2-carboxylate reductase. hmdb.capnas.org

Applications in Liposomal Research Tools and Bilayer Permeability Studies

Liposomes are artificial vesicles used as models for biological membranes and as drug delivery systems. creative-biostructure.com A key parameter in both applications is the permeability of the liposomal lipid bilayer to various molecules. nih.govcreative-biostructure.comprofoldin.com While direct studies employing this compound in liposomal assays are not prominent, its role as a building block for peptides and peptidomimetics makes it relevant to this field.

Assays to determine the ability of peptides to cross cell membranes often use liposomal models. nih.gov For example, a liposome (B1194612) click membrane permeability assay (LCMPA) has been developed to identify peptides that can effectively translocate into the liposome lumen, which serves as a mimic for the cell interior. nih.gov Peptides and peptidomimetics synthesized using building blocks like this compound could be evaluated with such systems. The conformational constraints provided by the pipecolic acid scaffold can influence how a peptide interacts with and permeates a lipid bilayer. researchgate.net

The permeability of a liposome is influenced by the polarity, size, and structure of the permeating molecule. creative-biostructure.com By incorporating pipecolic acid derivatives into a peptide sequence, researchers can systematically study how conformational rigidity affects membrane translocation. These studies are crucial for developing peptide-based drugs that need to reach intracellular targets. nih.gov

Investigations into Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, making them attractive but challenging drug targets. lifechemicals.comexplorationpub.com PPI interfaces are typically large and flat, lacking the well-defined pockets of traditional drug targets, which makes them difficult to inhibit with small molecules. nih.gov

Molecules designed to modulate PPIs often need to be larger and mimic structural motifs of one of the protein partners, such as an α-helix or β-turn. nih.gov This is where constrained scaffolds derived from this compound become highly valuable. The rigid pipecolic acid structure can serve as a scaffold to project side chains in a specific three-dimensional orientation, mimicking the key "hotspot" residues at a PPI interface. researchgate.netnih.gov

Peptide-based inhibitors are a common strategy for targeting PPIs, and incorporating non-natural amino acids like pipecolic acid can enhance their stability and affinity. nih.gov For instance, peptides derived from one of the interacting proteins can serve as a starting point for designing inhibitors, and the introduction of cyclic constraints can lock the peptide into its bioactive conformation. nih.gov The use of this compound and its derivatives in the synthesis of such conformationally restricted peptidomimetics is a key strategy in the development of novel therapeutics that function by modulating PPIs. researchgate.net

Advanced Characterization and Spectroscopic Analysis of S 1 N Cbz Pipecolinic Acid

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a fundamental technique for the precise determination of the elemental composition and for identifying impurities in (S)-1-N-Cbz-Pipecolinic acid.

Structural Elucidation: HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. exeter.ac.uk For this compound, with a molecular formula of C₁₄H₁₇NO₄, the expected exact mass can be calculated and compared with the experimental value. sigmaaldrich.comechemi.com Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecule with minimal fragmentation, typically observing the protonated molecule [M+H]⁺ or other adducts.

Impurity Profiling: The high resolution and accuracy of HRMS enable the detection and identification of low-level impurities that may be present from the synthetic process. ebi.ac.uk Common impurities could include starting materials like (S)-pipecolinic acid, by-products from the protection step, or diastereomers. By comparing the measured masses of trace components against a database of potential impurities, a comprehensive impurity profile can be established.

| Ion | Calculated m/z | Observed m/z | Technique |

| [C₁₄H₁₇NO₄+H]⁺ | 264.1230 | Typically within 5 ppm | ESI-TOF, FT-ICR |

| [C₁₄H₁₇NO₄+Na]⁺ | 286.1049 | Typically within 5 ppm | ESI-TOF, FT-ICR |

Table 1: Representative HRMS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical characterization of this compound in solution. magritek.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Conformational Analysis: The piperidine (B6355638) ring of this compound can exist in different chair or boat conformations. Temperature-dependent NMR studies and advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the conformational equilibrium and the preferred conformation in solution. unifi.itresearchgate.net The presence of the bulky Cbz group on the nitrogen atom significantly influences this equilibrium.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information |

| ¹H (Piperidine Ring) | 1.5 - 3.5 | Ring conformation, proton connectivity |

| ¹H (C-2) | ~4.0 - 5.0 | Stereochemistry, coupling to adjacent protons |

| ¹H (Cbz - CH₂) | ~5.1 | Presence and environment of the protecting group |

| ¹H (Cbz - Phenyl) | 7.2 - 7.4 | Aromatic protons of the protecting group |

| ¹³C (C=O, Carboxyl) | ~175 | Carboxylic acid carbon |

| ¹³C (C=O, Carbamate) | ~155 | Carbamate (B1207046) carbonyl carbon |

| ¹³C (Piperidine Ring) | 20 - 60 | Carbon skeleton of the piperidine ring |

Table 2: Typical ¹H and ¹³C NMR chemical shift ranges for this compound.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination and Separation

Chiral chromatography is crucial for determining the enantiomeric purity of this compound and for separating it from its (R)-enantiomer.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for assessing enantiomeric excess (ee). cat-online.com This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. portlab.ru Polysaccharide-based CSPs are often effective for this purpose. The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers. portlab.ru The compound's chromophoric Cbz group allows for straightforward UV detection. cat-online.com

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound usually needs to be derivatized to a more volatile ester. The resulting derivative can then be separated on a chiral GC column. This method can also be highly effective for determining enantiomeric purity. cat-online.com

| Technique | Stationary Phase Type | Typical Mobile Phase/Conditions | Purpose |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol with additives | Enantiomeric purity determination |

| Chiral GC | Cyclodextrin-based | Temperature programming | Enantiomeric purity of volatile derivatives |

Table 3: Common chiral chromatography methods for this compound.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute configuration and the three-dimensional structure of this compound in the solid state. d-nb.info

Absolute Configuration: By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of all atoms in the molecule can be determined. d-nb.info The use of anomalous dispersion allows for the unambiguous assignment of the (S)-configuration at the C-2 chiral center. mit.edu The Flack parameter, derived from the crystallographic data, is a key indicator for the correctness of the assigned absolute configuration. ox.ac.uknih.gov

Solid-State Structure: The crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles. It also provides insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. This information is valuable for understanding the physical properties of the solid material. researchgate.net

| Parameter | Typical Information Obtained |

| Space Group | Crystal symmetry |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Atomic Coordinates | 3D arrangement of atoms |

| Flack Parameter | Confirmation of absolute configuration |

| Hydrogen Bonding | Intermolecular interactions in the solid state |

Table 4: Key information obtained from X-ray crystallography.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis and Chiroptical Properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful technique for studying the chiroptical properties and solution-state conformation of this compound.

Chiroptical Properties: The CD spectrum provides a unique fingerprint of the molecule's chirality. It can be used to confirm the enantiomeric identity and can also be a sensitive probe for changes in conformation induced by solvent, temperature, or pH.

| Wavelength Region (nm) | Chromophore | Information Gained |

| ~200-240 | Carboxylic acid n→π* | Conformation of the carboxyl group |

| ~250-280 | Phenyl group of Cbz | Orientation of the protecting group |

Table 5: Typical electronic transitions observed in the CD spectrum of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum shows characteristic absorption bands for the different functional groups. For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretches of the carboxyl and carbamate groups, and the N-H bend (if any residual unprotected amine is present). rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C and C-N stretching vibrations of the piperidine ring and the aromatic ring vibrations of the Cbz group are typically well-resolved in the Raman spectrum.

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | ~1700-1725 | ~1700-1725 |

| C=O (Carbamate) | ~1680-1700 | ~1680-1700 |

| C-N (Amide) | ~1200-1300 | ~1200-1300 |

| Aromatic C=C (Cbz) | ~1450-1600 | Strong, ~1600 |

Table 6: Characteristic vibrational frequencies for this compound.

Theoretical and Computational Studies of S 1 N Cbz Pipecolinic Acid

Conformational Analysis using Molecular Mechanics and Quantum Chemistry Methods

The conformational landscape of (S)-1-N-Cbz-pipecolinic acid, a crucial building block in synthetic chemistry, has been the subject of theoretical investigation to understand its structural preferences, which in turn influence its reactivity and role in asymmetric synthesis. d-nb.info Computational methods, including molecular mechanics and quantum chemistry, are employed to explore the various low-energy conformations of this molecule. uci.edu

The piperidine (B6355638) ring in this compound can adopt several conformations, primarily chair and boat forms, with the chair conformation generally being more stable. The substituents on the ring, namely the carboxyl group at the 2-position and the benzyloxycarbonyl (Cbz) group at the 1-position, can exist in either axial or equatorial orientations. The interplay of these substituent positions gives rise to a number of possible conformers.

Molecular mechanics methods, such as the MM2 or MM3 force fields, provide a computationally efficient way to perform a conformational search and identify low-energy structures. uci.eduresearchgate.net These methods model the molecule as a collection of atoms connected by springs, with potential energy functions describing bond stretching, angle bending, torsional angles, and non-bonded interactions. By systematically rotating the rotatable bonds and minimizing the energy of the resulting structures, a set of low-energy conformers can be generated. uci.edu

A key aspect of the conformational analysis of this compound is the rotational barrier around the amide bond of the Cbz group. This rotation leads to the existence of cis and trans isomers with respect to the orientation of the benzyl (B1604629) group relative to the piperidine ring. The energy difference between these rotamers is an important factor in understanding the molecule's dynamic behavior in solution.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-N1-C(O)-O) | Relative Energy (kcal/mol) | Method |

| Chair (equatorial COOH, trans Cbz) | ~180° | 0.00 | DFT/B3LYP/6-31G |

| Chair (equatorial COOH, cis Cbz) | ~0° | 2.5 | DFT/B3LYP/6-31G |

| Chair (axial COOH, trans Cbz) | ~180° | 1.8 | DFT/B3LYP/6-31G |

| Boat | - | > 5.0 | DFT/B3LYP/6-31G |

Note: The values presented are illustrative and based on typical results from computational studies on similar systems. Actual values may vary depending on the specific level of theory and basis set used.

Molecular Docking Studies with Biological Macromolecules

While this compound is primarily recognized as a synthetic intermediate, its structural motifs are present in numerous biologically active molecules, including enzyme inhibitors and receptor ligands. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov In the context of derivatives or analogues of this compound, docking studies can provide valuable insights into their potential biological targets and mechanisms of action.

The general process of molecular docking involves:

Preparation of the Ligand and Receptor: The three-dimensional structure of the small molecule (the ligand, e.g., a derivative of this compound) and the biological macromolecule (the receptor, typically a protein or nucleic acid) are prepared. This often involves adding hydrogen atoms, assigning charges, and defining rotatable bonds.

Sampling of Conformational Space: The ligand is placed in the binding site of the receptor, and its various conformations and orientations are systematically explored.

Scoring and Ranking: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The poses are then ranked based on these scores to identify the most likely binding mode.

For instance, derivatives of pipecolic acid have been investigated as inhibitors of various enzymes. Molecular docking studies could be employed to understand how these molecules fit into the active site of their target enzyme. The Cbz-protected nitrogen and the carboxylic acid group can participate in hydrogen bonding and hydrophobic interactions with amino acid residues in the active site, contributing to the binding affinity. The stereochemistry at the C2 position is crucial for ensuring the correct spatial arrangement of these interacting groups for optimal binding.

Table 2: Illustrative Molecular Docking Results of a Hypothetical this compound Derivative with a Target Protein

| Parameter | Value |

| Target Protein | Example: Human Neutrophil Elastase (hypothetical) |

| Docking Software | AutoDock Vina (example) |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Val216, Ser195, Phe192 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound itself.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry plays a significant role in predicting and interpreting the spectroscopic properties of molecules like this compound. wichita.edunih.gov Methods based on quantum mechanics can calculate various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand its electronic and vibrational characteristics.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. arxiv.org Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. wuxiapptec.com The accuracy of these predictions has significantly improved with the development of advanced computational models and machine learning algorithms. arxiv.orgwuxiapptec.com The predicted spectra can help in the assignment of experimental signals, especially for complex molecules with overlapping peaks. The calculation of spin-spin coupling constants can further aid in determining the conformation of the piperidine ring.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. This can be used to assign the characteristic vibrational modes, such as the C=O stretching of the carboxylic acid and the amide C=O stretching of the Cbz group.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value (Typical) |

| ¹H NMR Chemical Shift (COOH) | 10-12 ppm | ~11 ppm |

| ¹³C NMR Chemical Shift (COOH) | 170-175 ppm | ~173 ppm |

| ¹³C NMR Chemical Shift (C=O, Cbz) | 155-160 ppm | ~157 ppm |

| IR Frequency (C=O stretch, COOH) | 1700-1720 cm⁻¹ | ~1710 cm⁻¹ |

| IR Frequency (C=O stretch, Cbz) | 1680-1700 cm⁻¹ | ~1690 cm⁻¹ |

Note: Predicted values are approximate and depend on the level of theory, basis set, and solvent model used in the calculation. Experimental values are typical ranges.

Reaction Mechanism Elucidation for Synthetic Transformations Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This understanding can help in optimizing reaction conditions and predicting the stereochemical outcome of a reaction.

For example, this compound is often used in peptide synthesis, where it is coupled with other amino acids or amines. DFT calculations can be used to model the mechanism of the coupling reaction, which typically involves the activation of the carboxylic acid group followed by nucleophilic attack by the amine. The calculations can help in understanding the role of coupling reagents and additives in facilitating the reaction and preventing side reactions like racemization.

Another area where computational studies are relevant is in understanding the stereoselectivity of reactions involving derivatives of this compound. For instance, in the alkylation of an enolate derived from a pipecolic acid derivative, computational modeling can help explain why the electrophile attacks from a particular face of the enolate, leading to the observed diastereoselectivity. nih.gov

Computational studies on the Mannich reaction catalyzed by (S)-pipecolic acid have revealed that the energetic preference between transition structures involving different enamine conformers is smaller compared to proline, leading to the formation of both syn- and anti-products. acs.org

Future Research Directions and Perspectives for S 1 N Cbz Pipecolinic Acid

Emerging Applications in Material Science and Supramolecular Chemistry

The unique structural features of (S)-1-N-Cbz-Pipecolinic acid are paving the way for its use in the development of novel materials and complex molecular assemblies. The inherent rigidity of the pipecolic acid framework is a desirable trait for creating ordered structures.

Future research could focus on incorporating this chiral building block into polymers to create materials with specific, predictable three-dimensional structures. mdpi.com Its stereochemical purity is essential for synthesizing stereoregular polymers, which can exhibit unique physical and optical properties. For instance, polymers derived from this compound could find applications in enantioseparation technologies, acting as the stationary phase in chromatography columns. researchgate.net

In supramolecular chemistry, the compound's ability to act as a scaffold for non-covalent interactions is a promising area of exploration. Research into the self-assembly of pipecolic acid-containing molecules could lead to the formation of well-defined nanostructures like nanotubes, vesicles, or gels. researchgate.net These organized assemblies, driven by hydrogen bonding and other non-covalent forces, are influenced by the fixed stereochemistry of the pipecolic acid unit. iiserpune.ac.in Such supramolecular architectures have potential applications in areas like drug delivery, tissue engineering, and catalysis.

Integration into Automated Synthesis Platforms and High-Throughput Screening

The demand for rapid synthesis and screening of new chemical entities in drug discovery and materials science has led to the rise of automated synthesis and high-throughput screening (HTS). This compound is well-suited for integration into these platforms.

The Cbz protecting group is a staple in peptide synthesis, including automated solid-phase peptide synthesis (SPPS). thermofisher.comnih.gov Its stability and established deprotection protocols make this compound a reliable building block for the automated synthesis of peptide libraries containing conformationally constrained elements. nih.gov Furthermore, its application in flow chemistry setups, where reagents are continuously passed through reactors, is a growing area of interest. researchgate.net Flow synthesis can offer improved efficiency, safety, and scalability for producing peptide-like molecules and other derivatives. rsc.org

Libraries of compounds derived from this compound can be generated and subjected to HTS to identify molecules with specific biological activities or material properties. nih.gov For example, libraries of complex diketopiperazines derived from pipecolic acid scaffolds have been screened against G-protein-coupled receptors (GPCRs) to find novel ligands. acs.org The creation of diverse molecular libraries based on the rigid pipecolic acid core allows for the efficient exploration of chemical space to discover new lead compounds for drug development or functional materials. medchemexpress.comube.com

Potential in Novel Therapeutic Modalities and Target Validation

The rigid structure of pipecolic acid makes it an excellent scaffold for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. sci-hub.see-bookshelf.de this compound is a key starting material for these endeavors.

Its incorporation into peptide sequences can induce specific secondary structures, such as β-turns, which are often crucial for biological activity. researchgate.net This has led to the development of pipecolic acid-based inhibitors for various enzymes, including TNF-α converting enzyme (TACE), a target for inflammatory diseases. nih.gov Future research will likely focus on using this building block to design inhibitors for other challenging protein-protein interactions or to create novel antibiotics that are less susceptible to bacterial resistance. nih.gov

Furthermore, libraries of compounds synthesized from this compound can be used as tools for target identification and validation. nih.gov By screening these libraries against cells or protein targets, researchers can identify molecules that produce a desired phenotypic effect. wuxibiology.com Subsequent studies can then elucidate the molecule's mechanism of action and validate its biological target, a critical step in the early stages of drug discovery. scielo.org.za

Interdisciplinary Research Opportunities at the Interface of Chemistry and Biology

The intersection of chemistry and biology offers fertile ground for exploring the full potential of this compound. Its unique properties make it an ideal tool for chemical biology, where chemical techniques are used to probe and manipulate biological systems.

Chemists can synthesize derivatives of this compound that are tagged with fluorescent probes or other reporter groups. These molecular probes can be used by biologists to study the localization, trafficking, and interactions of pipecolic acid-containing molecules within living cells. This approach could shed light on the biological roles of natural products containing the pipecolic acid motif. sci-hub.se

Another interdisciplinary avenue involves using the compound to create conformationally constrained analogues of natural signaling molecules. For instance, N-hydroxy-pipecolic acid (NHP) is a key signaling molecule in plant immunity. oup.com Synthesizing constrained analogues of NHP using this compound as a starting point could lead to the discovery of potent modulators of plant defense pathways, with potential applications in agriculture. This synergy between synthetic chemistry and plant biology highlights the broad potential for interdisciplinary studies.

Sustainable Synthesis and Circular Economy Considerations for its Production

As the chemical industry moves towards more environmentally friendly practices, the development of sustainable methods for producing key building blocks like this compound is paramount. This involves applying principles of green chemistry and considering the entire lifecycle of the product within a circular economy framework.

Significant progress has been made in developing greener methods for the N-Cbz protection of amines. Traditional methods often use harsh bases and organic solvents. Newer protocols utilize water as a solvent or employ recyclable promoters like polyethylene (B3416737) glycol (PEG), reducing waste and environmental impact. ijacskros.comtandfonline.comresearchgate.net Another promising approach involves biocatalysis, using enzymes to perform chemical transformations. nih.gov Lipase-catalyzed resolution of racemic N-Cbz-pipecolic acid derivatives has been demonstrated, offering a highly enantioselective route to the desired (S)-enantiomer. researchgate.netresearchgate.net Biocatalytic methods for the synthesis of L-pipecolic acid itself from renewable feedstocks like lysine (B10760008) are also being developed, which could provide a sustainable source for the starting material. mdpi.commdpi.com

From a circular economy perspective, the goal is to design production processes that minimize waste and treat used materials as resources. researchgate.net This involves choosing renewable starting materials, such as bio-derived lysine, and designing catalytic cycles that are atom-economical and generate minimal waste. researchgate.netmarkwideresearch.com The development of efficient, enzyme-based, or flow-chemistry processes for synthesizing this compound aligns with the principles of a circular economy by reducing energy consumption and waste, thereby enhancing the sustainability of producing this valuable chiral building block. uni-duesseldorf.denih.gov

常见问题

Q. What are the optimal reaction conditions for synthesizing (S)-1-N-Cbz-Pipecolinic acid to maximize yield and enantiomeric purity?